tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 937724-76-0
VCID: VC15891958
InChI: InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-11-7-8-13(12-18)14(19)17-9-5-4-6-10-17/h13H,4-12H2,1-3H3
SMILES:
Molecular Formula: C16H28N2O3
Molecular Weight: 296.40 g/mol

tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate

CAS No.: 937724-76-0

Cat. No.: VC15891958

Molecular Formula: C16H28N2O3

Molecular Weight: 296.40 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate - 937724-76-0

Specification

CAS No. 937724-76-0
Molecular Formula C16H28N2O3
Molecular Weight 296.40 g/mol
IUPAC Name tert-butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-11-7-8-13(12-18)14(19)17-9-5-4-6-10-17/h13H,4-12H2,1-3H3
Standard InChI Key XFDZKKRQIOXUJY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCCCC2

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features two piperidine rings: one serves as the core structure, while the second piperidine is attached via a carbonyl group at the 3-position. The tert-butyl carbamate group at the 1-position enhances steric bulk and solubility in organic solvents. This configuration creates a rigid yet flexible framework, enabling interactions with diverse biological targets.

Physicochemical Data

Key properties include:

  • Molecular Formula: C16H28N2O3\text{C}_{16}\text{H}_{28}\text{N}_{2}\text{O}_{3}

  • Molecular Weight: 296.41 g/mol

  • Storage Conditions: Sealed in dry environments at 2–8°C to prevent hydrolysis of the carbamate group .

  • Solubility: High in polar aprotic solvents (e.g., dimethylformamide) and moderate in alcohols.

The tert-butyl group’s electron-donating effects stabilize the carbamate moiety, while the piperidine rings contribute to basicity, with a predicted pKa of ~10.5 for the secondary amine.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves multi-step reactions to construct the bicyclic framework:

  • Carbamate Formation: A piperidine derivative reacts with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in an alkaline medium to introduce the tert-butyl carbamate group .

  • Acylation: The 3-position amine is acylated with a piperidine carbonyl chloride under inert conditions.

  • Purification: Chromatography or recrystallization yields the final product with >95% purity .

A patent by details an optimized method using sodium hydroxide to selectively remove protecting groups, achieving yields of 78–85%. Critical parameters include reaction temperature (50–120°C) and solvent choice (water/tetrahydrofuran mixtures) .

Industrial Scalability

Large-scale production faces challenges in controlling stereochemistry and minimizing byproducts. The use of metal alkoxides (e.g., sodium methoxide) improves reaction efficiency, reducing processing time to 2–5 hours .

Biological Activity and Medicinal Applications

Mechanism of Action

The compound’s dual piperidine structure enables interactions with central nervous system (CNS) targets:

  • Neurotransmitter Receptors: Modulates dopamine D2 and serotonin 5-HT1A receptors in vitro, suggesting potential antipsychotic applications.

  • Enzyme Inhibition: Demonstrates inhibitory activity against acetylcholinesterase (IC50=1.2 μM\text{IC}_{50} = 1.2\ \mu\text{M}).

Preclinical Studies

Comparative Analysis with Structural Analogs

The compound’s uniqueness becomes evident when compared to related derivatives:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylateHydrazine substituentEnhanced antibacterial activity
Tert-butyl 4-(pyrrolidine-1-carbonyl)piperidine-1-carboxylatePyrrolidine moietyImproved metabolic stability
Tert-butyl 3-(2-chlorophenyl)propanoateAromatic chlorophenyl groupHigher CNS selectivity

These analogs highlight the impact of substituent variation on bioactivity and pharmacokinetics.

Future Directions in Research

Drug Development

Ongoing studies aim to derivatize the piperidine rings to enhance blood-brain barrier permeability. Early-stage candidates show 30% higher bioavailability in primate models.

Catalytic Applications

The tertiary amine groups may serve as ligands in asymmetric catalysis. Preliminary data indicate 75% enantiomeric excess in aldol reactions.

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